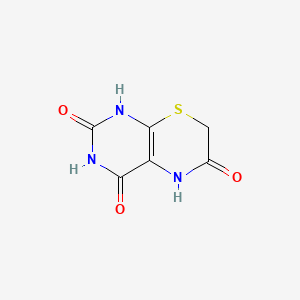![molecular formula C15H15N3O B14160469 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile CAS No. 53475-50-6](/img/structure/B14160469.png)
2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile is an organic compound with a complex structure that includes a methoxyphenyl group, a dimethylpyridine ring, and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 2-methoxyaniline with 4,6-dimethyl-3-pyridinecarbonitrile under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Applications De Recherche Scientifique
2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
53475-50-6 |
|---|---|
Formule moléculaire |
C15H15N3O |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
2-(2-methoxyanilino)-4,6-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N3O/c1-10-8-11(2)17-15(12(10)9-16)18-13-6-4-5-7-14(13)19-3/h4-8H,1-3H3,(H,17,18) |
Clé InChI |
MAMCWUIMIQVLCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C#N)NC2=CC=CC=C2OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


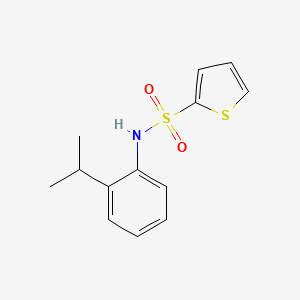

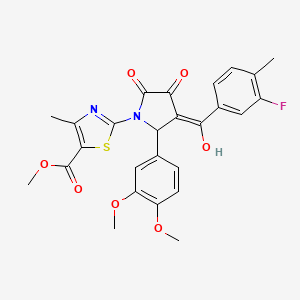
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)



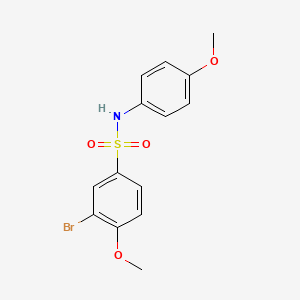
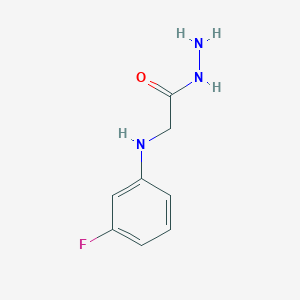
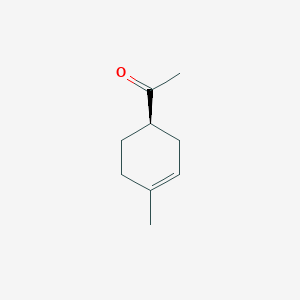
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)

